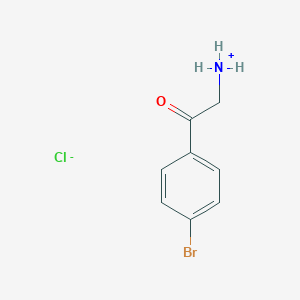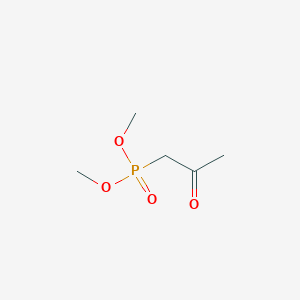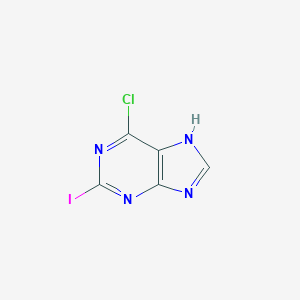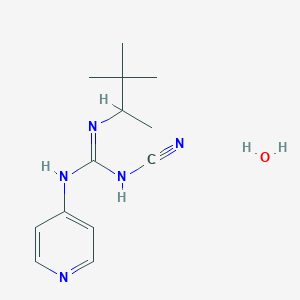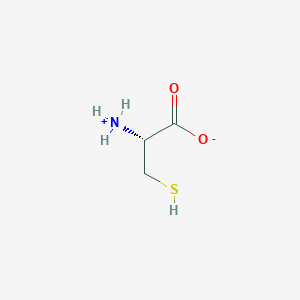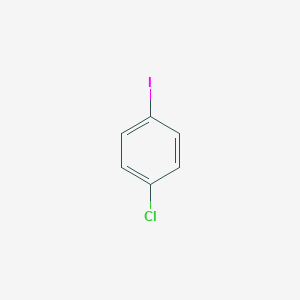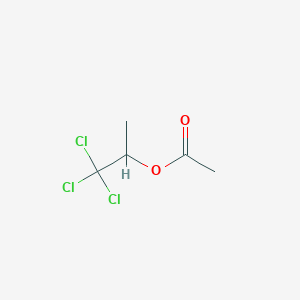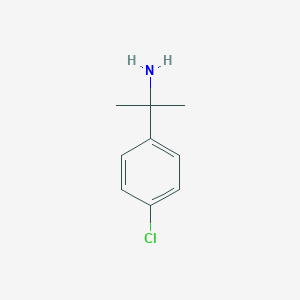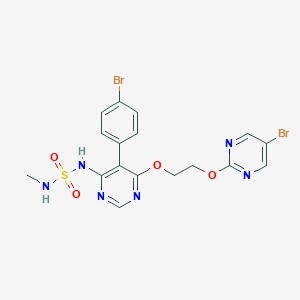
2-Brom-1,4-Dimethoxynaphthalin
Übersicht
Beschreibung
2-Bromo-1,4-dimethoxynaphthalene, also known as 2-Bromo-1,4-dimethoxynaphthalene, is a useful research compound. Its molecular formula is C12H11BrO2 and its molecular weight is 267.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1,4-dimethoxynaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1,4-dimethoxynaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-Brom-1,4-Dimethoxynaphthalin: dient als vielseitiges Zwischenprodukt in der organischen Synthese. Es ist besonders nützlich als Vorläufer für die Synthese komplexer Moleküle aufgrund seines reaktiven Bromatoms, das weitere chemische Transformationen eingehen kann . Zum Beispiel wurde es bei der Synthese von Plasmanylphospholipiden eingesetzt, die in biologischen Studien und potenziellen medizinischen Anwendungen von Bedeutung sind .
Arzneimittelforschung
In der pharmazeutischen Forschung wurde This compound bei der Entwicklung von Antitumormitteln eingesetzt. Es wird als Baustein für die Herstellung von Naphthochinon-Furan-Cyanoacryloyl-Hybriden verwendet, die vielversprechende antiproliferative Aktivitäten gegen Krebszelllinien zeigen .
Analytische Chemie
Die Derivate dieser Verbindung werden in der analytischen Chemie verwendet, um intramolekulare Wasserstoffbrückenbindungen zu untersuchen. Die Struktur des bromierten Naphthalins ermöglicht die Erforschung sterischer und elektronischer Effekte, die für das Verständnis molekularer Wechselwirkungen entscheidend sind .
Biochemieforschung
This compound: spielt eine Rolle in der Biochemieforschung, insbesondere bei der Untersuchung von Glykosylierungsprozessen. Es wurde verwendet, um die C-Glykosylierung von oxygenierten Naphtholen zu untersuchen, die für die Synthese von Antibiotika wie Medermycin relevant ist .
Materialwissenschaft
Industrielle Anwendungen
In industriellen Umgebungen wird This compound bei der Synthese anderer Chemikalien verwendet. Seine Reaktivität macht es zu einer wertvollen Komponente bei der Produktion verschiedener industrieller Verbindungen .
Pharmazeutische Forschung
Diese Verbindung ist auch in der pharmazeutischen Forschung jenseits ihrer Antitumoranwendungen von Bedeutung. Es wird bei der Synthese von Verbindungen mit potenziellen therapeutischen Vorteilen verwendet und trägt zur Entwicklung neuer Medikamente und Behandlungen bei.
Safety and Hazards
The safety data sheet for a similar compound, “1-Bromo-2,2-dimethoxypropane”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-bromo-1,4-dimethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c1-14-11-7-10(13)12(15-2)9-6-4-3-5-8(9)11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDFWADTRPHTIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472484 | |
| Record name | 2-bromo-1,4-dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64648-81-3 | |
| Record name | 2-bromo-1,4-dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-Bromo-1,4-dimethoxynaphthalene in organic synthesis?
A1: 2-Bromo-1,4-dimethoxynaphthalene serves as a precursor for generating the reactive intermediate, 1,4-Dimethoxy-2,3-didehydronaphthalene, via dehydrobromination. [] This reactive intermediate, often referred to as an aryne, can be trapped by various dienophiles like furan or 2-methylfuran in Diels-Alder reactions. This approach allows the synthesis of complex polycyclic compounds, particularly those containing the naphtho[2,3-c]furan core structure. [, ]
Q2: Can you provide an example of how 2-Bromo-1,4-dimethoxynaphthalene has been utilized to synthesize a specific target molecule?
A2: Researchers have successfully employed 2-Bromo-1,4-dimethoxynaphthalene in the synthesis of Naphtho[2,3-c]furan-4,9-dione. [] This involved reacting the generated 1,4-Dimethoxy-2,3-didehydronaphthalene with furan, followed by subsequent chemical transformations to yield the desired Naphtho[2,3-c]furan-4,9-dione. This approach highlights the utility of 2-Bromo-1,4-dimethoxynaphthalene in constructing specific polycyclic frameworks. []
Q3: Apart from furan derivatives, have other reagents been explored in reactions with 2-Bromo-1,4-dimethoxynaphthalene under aryne-forming conditions?
A3: Yes, research has investigated the reaction of 2-Bromo-1,4-dimethoxynaphthalene with nitriles under aryne-forming conditions. [] This exploration aimed to understand the reactivity profile of the generated aryne intermediate and its potential for forming diverse chemical structures beyond those accessible through Diels-Alder reactions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
